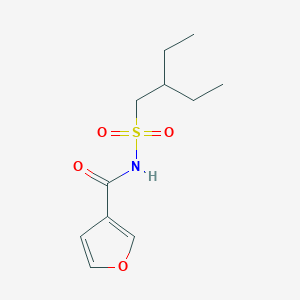![molecular formula C16H19NO2 B7596246 (3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which is widely distributed in the central nervous system (CNS). DOI has been used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes.
Mechanism of Action
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone acts as a potent and selective agonist for the serotonin 5-HT2A receptor, which is widely distributed in the CNS. Activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This leads to changes in neuronal excitability and synaptic plasticity, which are thought to underlie the effects of this compound on perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including changes in neuronal excitability, synaptic plasticity, and gene expression. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its effects on mood and perception. This compound has also been shown to induce hallucinations, altered perceptions of time and space, and changes in mood and affect.
Advantages and Limitations for Lab Experiments
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone has several advantages for use in lab experiments. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which allows for precise control over the activation of this receptor. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, this compound has several limitations. It has a relatively short half-life, which limits its usefulness for long-term experiments. It also has potential side effects, such as hallucinations and altered perception, which may interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on (3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone. One area of research is the development of more selective and potent agonists for the serotonin 5-HT2A receptor, which may have fewer side effects and greater specificity for this receptor. Another area of research is the investigation of the role of serotonin receptors in the pathogenesis of psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, research on the use of this compound and other serotonin agonists as potential treatments for these disorders may provide new avenues for therapeutic intervention.
Synthesis Methods
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone can be synthesized using several methods, including the condensation of 2-aminoindole with cyclohexanone, followed by reduction and acetylation. Another method involves the condensation of 2-aminoindole with cyclohexanone in the presence of a Lewis acid catalyst, followed by reduction and methylation. The purity and yield of this compound can be improved by using a chromatography technique, such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone has been widely used in scientific research to study the function of serotonin receptors and their role in various physiological and pathological processes. It has been used to investigate the role of serotonin in regulating mood, cognition, and perception. This compound has also been used to study the mechanism of action of hallucinogenic drugs, such as LSD, and their effects on the brain.
properties
IUPAC Name |
(3-methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10-9-17(14-5-3-2-4-12(10)14)16(18)13-8-11-6-7-15(13)19-11/h2-5,10-11,13,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLTWSJYGQDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CC4CCC3O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)

![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)

![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)


![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)